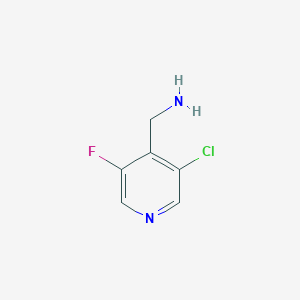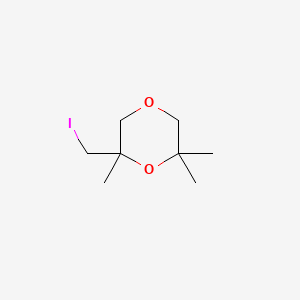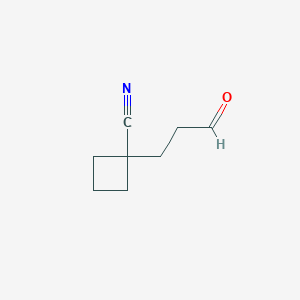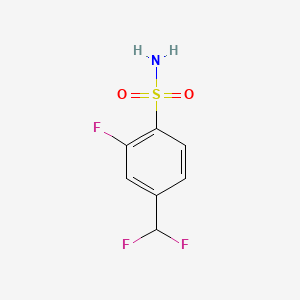
3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromomethyl group and a methyl group attached to the benzofuran ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-2,3-dihydro-1-benzofuran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of safer and more environmentally friendly solvents and reagents is also a consideration in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers depending on the nucleophile used.
Oxidation: Products include benzofuran-3-carboxylic acids or benzofuran-3-ols.
Reduction: The major product is 3-methyl-2,3-dihydro-1-benzofuran.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Material Science: It is used in the preparation of polymers and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)-2,3-dihydro-1-benzofuran: Lacks the additional methyl group, leading to different reactivity and applications.
3-(Chloromethyl)-3-methyl-2,3-dihydro-1-benzofuran: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
3-(Hydroxymethyl)-3-methyl-2,3-dihydro-1-benzofuran: Contains a hydroxymethyl group instead of bromomethyl, leading to different reactivity and biological activity.
Uniqueness
3-(Bromomethyl)-3-methyl-2,3-dihydro-1-benzofuran is unique due to the presence of both a bromomethyl and a methyl group on the benzofuran ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
78739-86-3 |
|---|---|
Molekularformel |
C10H11BrO |
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
3-(bromomethyl)-3-methyl-2H-1-benzofuran |
InChI |
InChI=1S/C10H11BrO/c1-10(6-11)7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
MKNLENXLMBLUQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC2=CC=CC=C21)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13472525.png)
![Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13472527.png)
![N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide](/img/structure/B13472534.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13472535.png)

![N,1-dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13472539.png)


![3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile](/img/structure/B13472564.png)
![4-[1-(Trifluoromethyl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B13472585.png)


![8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13472606.png)
